Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-azaspiro[2.5]oct-6-ene-4-carboxylate
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Overview
Description
Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-azaspiro[2.5]oct-6-ene-4-carboxylate is a complex organic compound that features a boronate ester group. This compound is significant in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-azaspiro[2.5]oct-6-ene-4-carboxylate typically involves multiple steps. One common method starts with tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate. This compound is reacted with potassium acetate and a palladium catalyst in a degassed solution to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-azaspiro[2.5]oct-6-ene-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the boronate ester group with other functional groups.
Coupling Reactions: Such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Potassium Acetate: Used in substitution reactions.
Degassed Solvents: To prevent oxidation and other side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides typically yield biaryl compounds.
Scientific Research Applications
Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-azaspiro[2.5]oct-6-ene-4-carboxylate is used in various scientific research applications:
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Research into its potential as an intermediate in drug development.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action for tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-azaspiro[2.5]oct-6-ene-4-carboxylate involves its reactivity as a boronate ester. This allows it to participate in various coupling reactions, forming new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to its role as a synthetic intermediate in organic chemistry .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Uniqueness
Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-azaspiro[2.5]oct-6-ene-4-carboxylate is unique due to its spirocyclic structure, which imparts distinct reactivity and stability compared to other boronate esters. This makes it particularly valuable in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C18H30BNO4 |
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Molecular Weight |
335.2 g/mol |
IUPAC Name |
tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-azaspiro[2.5]oct-6-ene-4-carboxylate |
InChI |
InChI=1S/C18H30BNO4/c1-15(2,3)22-14(21)20-12-13(8-9-18(20)10-11-18)19-23-16(4,5)17(6,7)24-19/h8H,9-12H2,1-7H3 |
InChI Key |
SZZBMYPOSSSIBW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC3(CC3)N(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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